molecular formula C11H16FN B12112997 2-fluoro-N-pentylaniline CAS No. 959275-67-3

2-fluoro-N-pentylaniline

Cat. No.: B12112997
CAS No.: 959275-67-3
M. Wt: 181.25 g/mol
InChI Key: MPDWVNBIVBYGEN-UHFFFAOYSA-N
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Description

2-fluoro-N-pentylaniline is an organic compound with the chemical formula C11H16FN It is a fluorinated aniline derivative, where a fluorine atom is substituted at the second position of the benzene ring, and a pentyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-pentylaniline typically involves the nucleophilic substitution of a fluorine atom on a benzene ring. One common method is the reaction of 2-fluoroaniline with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-pentylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-fluoro-N-pentylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N-pentylaniline involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to changes in biological pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-pentylaniline is unique due to the combined presence of a fluorine atom and a pentyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic effects, making it valuable for specific applications .

Properties

CAS No.

959275-67-3

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

2-fluoro-N-pentylaniline

InChI

InChI=1S/C11H16FN/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h4-5,7-8,13H,2-3,6,9H2,1H3

InChI Key

MPDWVNBIVBYGEN-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC=CC=C1F

Origin of Product

United States

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